molecular formula C20H17N3O5S B3012740 Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate CAS No. 391868-20-5

Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate

Cat. No.: B3012740
CAS No.: 391868-20-5
M. Wt: 411.43
InChI Key: IFCTWWURXPONBJ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely studied due to their diverse biological activities and applications in material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Phenyl and Nitro Groups: The phenyl and nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Ureido Moiety: The ureido group can be introduced by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ureido and ester functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ureido or ester derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting cancer or microbial infections.

    Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe to study biological pathways involving nitrophenyl and ureido groups.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitrophenyl group could participate in redox reactions, while the ureido group could form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-nitrophenyl)thiophene-2-carboxylate: Lacks the ureido group, which may affect its biological activity and binding properties.

    Ethyl 3-(3-aminophenyl)ureido)-5-phenylthiophene-2-carboxylate: Contains an amino group instead of a nitro group, which could influence its redox properties and reactivity.

Uniqueness

Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate is unique due to the combination of a nitrophenyl group, a ureido moiety, and a thiophene ring. This combination of functional groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-2-28-19(24)18-16(12-17(29-18)13-6-4-3-5-7-13)22-20(25)21-14-8-10-15(11-9-14)23(26)27/h3-12H,2H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCTWWURXPONBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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